![molecular formula C17H18BrNO2 B4111601 2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)propanamide](/img/structure/B4111601.png)
2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)propanamide
Description
The compound of interest is part of a class of molecules that have been explored for various pharmacological and chemical properties. Its structural components suggest potential for diverse biological activity and chemical reactivity, making it a subject of scientific inquiry.
Synthesis Analysis
The synthesis of related compounds often involves strategic functionalization of aromatic systems to introduce specific substituents, such as bromo, methoxy, and amide groups, aimed at blocking hydroxylation or extending duration of action when targeting receptor sites (Xi et al., 2011).
Molecular Structure Analysis
Molecular structure determination techniques like NMR, IR, and HRMS play a crucial role in characterizing the synthesized compounds. For example, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide showcases how single crystal X-ray diffraction can elucidate the monoclinic system and specific geometric parameters of such molecules (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
Electrophilic substitution reactions, particularly bromination of aromatic compounds, are common in modifying the chemical structure to achieve desired properties. The reactivity towards electrophilic substitution and potential rearrangement reactions illustrates the compound's chemical versatility (Brittain et al., 1982).
Physical Properties Analysis
Physical properties such as solubility, crystallinity, and melting points are influenced by the compound's molecular structure. For instance, the synthesis of certain analogs reveals how modifications in the aromatic system affect these properties, highlighting the importance of molecular architecture in determining physical characteristics (Percec & Wang, 1991).
Chemical Properties Analysis
The compound's chemical behavior, including reactivity towards various reagents, stability under different conditions, and interaction with biological targets, is central to understanding its potential applications. Studies on analogs provide insight into how specific substitutions influence reactivity and stability, offering clues to the chemical properties of the compound (Nokhbeh et al., 2020).
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-4-5-12(2)16(10-11)19-17(20)13(3)21-15-8-6-14(18)7-9-15/h4-10,13H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOMBRLHPDMKLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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